molecular formula C7H7NO2S B13535562 2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid

2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid

Katalognummer: B13535562
Molekulargewicht: 169.20 g/mol
InChI-Schlüssel: YYBJHRUMANYTOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H7NO2S. It features a cyclopropane ring attached to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropanecarbonyl chloride with 2-aminothiazole. The reaction is carried out at room temperature, and the product is obtained after purification . Another method involves the cyclization of diethyl cyclopropane-1,1-dicarboxylate followed by hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of 2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, including binding to enzymes and receptors. This can lead to the modulation of biological pathways and the exertion of specific effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and a thiazole ring.

Eigenschaften

Molekularformel

C7H7NO2S

Molekulargewicht

169.20 g/mol

IUPAC-Name

2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-3-4(5)6-8-1-2-11-6/h1-2,4-5H,3H2,(H,9,10)

InChI-Schlüssel

YYBJHRUMANYTOJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C(=O)O)C2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.